

2-Trimethylsilylpiperidine molecular weight and density data

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Compound of Interest

Compound Name: 2-Trimethylsilylpiperidine

CAS No.: 174363-71-4

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Technical Monograph: 2-Trimethylsilylpiperidine

Role of Silicon-Carbon Switches in Next-Generation Drug Design

Executive Summary

This technical guide profiles **2-trimethylsilylpiperidine** (2-TMS-piperidine), a critical organosilane intermediate used in medicinal chemistry.^{[1][2]} Unlike its nitrogen-substituted isomer (N-trimethylsilylpiperidine), the 2-substituted variant represents a "carbon-silicon switch" of the common pharmacophore 2-methylpiperidine.^[1] This substitution exploits the unique properties of silicon—specifically its larger covalent radius and higher lipophilicity—to modulate the metabolic stability and membrane permeability of piperidine-based drugs without altering their fundamental binding modes.^{[1][2]}

Part 1: Physicochemical Specifications^{[1][2][3]}

The following data distinguishes the target C-silylated isomer from related analogs. Researchers must note that the free amine is often handled as a salt or generated in situ due to the volatility and sensitivity of the free base.^{[1][2]}

Table 1: Core Physical Properties

Property	Value / Description	Notes
IUPAC Name	2-(Trimethylsilyl)piperidine	C-Si bond at alpha position
CAS Number	Not widely listed for free amine	Precursor N-Boc-2-TMS: 125662-38-2
Molecular Formula	C ₈ H ₁₉ NSi	
Molecular Weight	157.33 g/mol	
Exact Mass	157.1287 Da	Monoisotopic
Density (Predicted)	0.86 ± 0.02 g/mL	Experimental data scarce; extrapolated from 2-TMS-pyridine (0.911 g/mL) and 2-methylpiperidine (0.844 g/mL). [1]
Boiling Point	~165–170 °C (Est.)	Higher than 2-methylpiperidine (118 °C) due to mass.[1][2]
LogP (Predicted)	2.1 – 2.4	Significantly more lipophilic than 2-methylpiperidine (LogP ~1.1).[1][2]
pKa	~11.0	Similar basicity to parent piperidine.[1][2]

Structural Differentiation

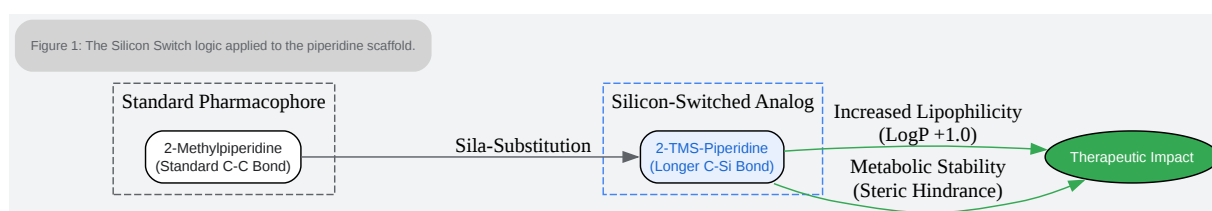
It is critical not to confuse the target compound with 1-(trimethylsilyl)piperidine (CAS 3768-56-7), where the silicon is attached to the nitrogen.[1] The N-Si bond is hydrolytically unstable, whereas the C-Si bond in 2-TMS-piperidine is robust and suitable for drug scaffolds.[1]

Part 2: The "Silicon Switch" Strategy

In drug development, replacing a carbon atom with silicon (sila-substitution) is a strategic tool to alter the physicochemical profile of a lead compound.[1][2][3]

Mechanism of Action[2][5]

- Bond Length: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å).[1][2] This expands the molecular volume slightly, potentially altering the "fit" in a receptor pocket or overcoming steric clashes.[2]
- Lipophilicity: Silicon is more electropositive than carbon.[1][2] Sila-substitution typically increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1][2]
- Metabolic Blockade: The alpha-position of amines is a common site for metabolic oxidation (N-dealkylation).[1][2] Placing a bulky trimethylsilyl group at the alpha position (C2) sterically hinders cytochrome P450 enzymes, potentially extending the drug's half-life (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">).[2]



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Part 3: Synthetic Methodology

The synthesis of **2-trimethylsilylpiperidine** is non-trivial because the alpha-protons of secondary amines are not acidic enough for direct deprotonation without protecting groups.[1] The authoritative method, pioneered by Peter Beak, utilizes the N-Boc directing group to facilitate alpha-lithiation.[1][2]

Protocol: Beak's Alpha-Lithiation Sequence[1][6]

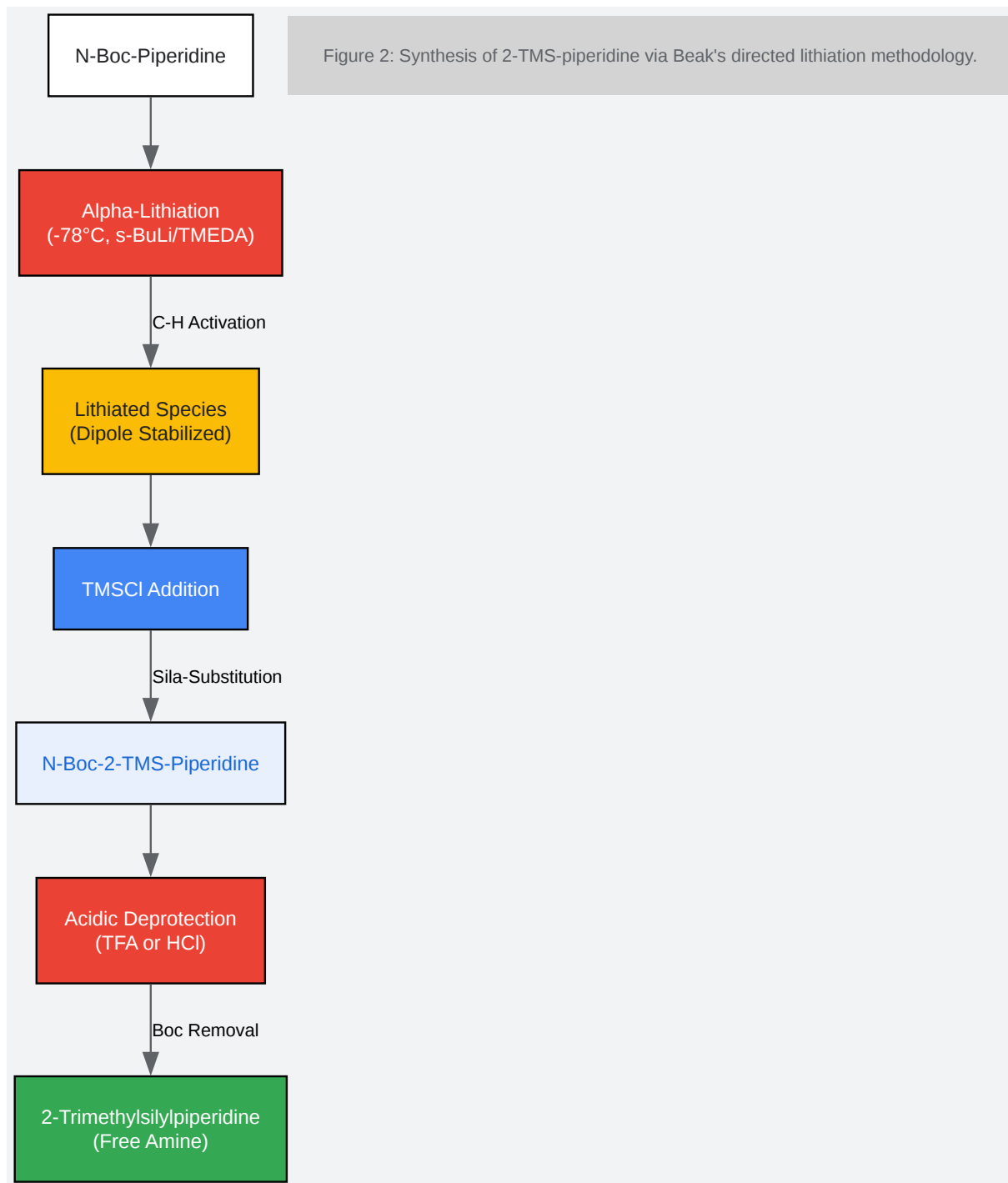
Reagents:

- N-Boc-piperidine (Starting Material)[1][4]
- sec-Butyllithium (s-BuLi) (1.3 M in cyclohexane)[1]
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)[2]
- Chlorotrimethylsilane (TMSCl)[1][2]
- Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection)[1][2]

Step-by-Step Workflow:

- Complexation (Low Temp):
 - Dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether under Argon.
 - Cool the system to -78 °C.
- Lithiation:
 - Add s-BuLi (1.2 eq) dropwise.[1][2] The coordination of Lithium to the Boc carbonyl oxygen directs the deprotonation specifically to the alpha-position (C2).[1][2]
 - Stir for 2–4 hours at -78 °C. Note: Failure to maintain low temperature results in decomposition.
- Electrophilic Quench:
 - Add TMSCl (1.5 eq) slowly.
 - Allow the reaction to warm to room temperature (RT) overnight.
- Workup:
 - Quench with saturated NH₄Cl.[1][2] Extract with ether.[1][2]
 - Purify the intermediate (N-Boc-2-TMS-piperidine) via silica gel chromatography (Hexanes/EtOAc).

- Deprotection:
 - Treat the intermediate with TFA/DCM (1:[2]1) or 4M HCl in Dioxane at 0 °C to remove the Boc group.[1][2]
 - Caution: The C-Si bond is sensitive to strong acid over prolonged periods (protodesilylation).[1][2] Monitor strictly by TLC.
 - Neutralize carefully with NaHCO₃ to obtain the free amine.[1][2]



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Part 4: Analytical Characterization

To validate the synthesis, researchers should look for specific NMR signatures.^{[1][2]}

- ¹H NMR (CDCl₃):
 - TMS Group: A strong singlet at δ ~0.0–0.1 ppm (9H).^{[1][2][5]}
 - C2-H: The proton at the chiral center (alpha to Nitrogen) typically appears as a doublet of doublets around δ 2.2–2.5 ppm, shifted upfield compared to the parent piperidine due to the electropositive silicon.^[2]
- ¹³C NMR:
 - TMS Carbons: δ ~ -2.0 to 0.0 ppm.^{[1][2]}
 - C2 Carbon: Significant shift compared to 2-methylpiperidine.^{[1][2]}

Density Determination Protocol

Since the density of the free amine is not standard catalog data, it should be determined experimentally if stoichiometry is critical:

- Method: Oscillating U-tube density meter (e.g., Anton Paar) is preferred for small volumes (<1 mL).^{[1][2]}
- Alternative: Use a calibrated 1.00 mL pycnometer at 20 °C.
- Reference Standard: Calibrate against 2-TMS-pyridine (0.911 g/mL) to verify instrument accuracy with organosilanes.

References

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